molecular formula C6H11N3O B6260150 rac-(1R,2R)-2-azidocyclohexan-1-ol CAS No. 10027-78-8

rac-(1R,2R)-2-azidocyclohexan-1-ol

Cat. No.: B6260150
CAS No.: 10027-78-8
M. Wt: 141.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-azidocyclohexan-1-ol: is a chiral compound with significant interest in organic chemistry due to its unique structural features and reactivity. This compound contains an azido group (-N₃) and a hydroxyl group (-OH) attached to a cyclohexane ring, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-azidocyclohexan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction of rac-(1R,2R)-2-bromocyclohexan-1-ol with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

rac-(1R,2R)-2-bromocyclohexan-1-ol+NaN3This compound+NaBr\text{rac-(1R,2R)-2-bromocyclohexan-1-ol} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} rac-(1R,2R)-2-bromocyclohexan-1-ol+NaN3​→this compound+NaBr

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The azido group in rac-(1R,2R)-2-azidocyclohexan-1-ol can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Substitution: The azido group can undergo substitution reactions with various nucleophiles, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: PCC in dichloromethane (DCM) or Jones reagent (chromic acid in sulfuric acid).

    Substitution: Sodium azide (NaN₃) in DMF for azidation reactions.

Major Products:

  • Reduction of the azido group yields rac-(1R,2R)-2-aminocyclohexan-1-ol.
  • Oxidation of the hydroxyl group yields rac-(1R,2R)-2-azidocyclohexanone.

Scientific Research Applications

Chemistry: rac-(1R,2R)-2-azidocyclohexan-1-ol is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.

Industry: In the chemical industry, this compound serves as a building block for the synthesis of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-azidocyclohexan-1-ol primarily involves its reactivity due to the presence of the azido and hydroxyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various chemical and biological applications, including drug development and molecular imaging.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-aminocyclohexan-1-ol
  • rac-(1R,2R)-2-bromocyclohexan-1-ol
  • rac-(1R,2R)-2-ethynylcyclohexan-1-amine

Uniqueness: rac-(1R,2R)-2-azidocyclohexan-1-ol is unique due to the presence of both azido and hydroxyl groups on the cyclohexane ring. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

10027-78-8

Molecular Formula

C6H11N3O

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.